

O-(2-(Vinyloxy)ethyl)hydroxylamine: A Comparative Guide to Aminooxy Reagents in Bioconjugation

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Compound of Interest

Compound Name: O-(2-(Vinyloxy)ethyl)hydroxylamine

Cat. No.: B1323393

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For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that influences the efficacy, stability, and specificity of therapeutic and diagnostic agents. Aminooxy chemistry, which forges a highly stable oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone), stands out for its high chemoselectivity and performance in mild, aqueous conditions.^[1] This guide provides an objective comparison of **O-(2-(Vinyloxy)ethyl)hydroxylamine** against other common aminooxy reagents, supported by experimental data and detailed protocols to inform reagent selection.

Overview of Aminooxy Chemistry (Oxime Ligation)

The reaction between an aminooxy compound ($R-ONH_2$) and an aldehyde or ketone is known as oxime ligation, a versatile "click chemistry" reaction that produces a stable oxime ether linkage.^[2] This bioorthogonal reaction is highly specific, proceeds under mild pH conditions, and forms water as its only byproduct, making it ideal for modifying sensitive biomolecules.^[3] The stability of the resulting oxime bond is a significant advantage, being approximately 1,000-fold more stable to hydrolysis than corresponding hydrazone bonds.^[4]

The reaction rate is pH-dependent, with optimal conditions for uncatalyzed reactions typically in the slightly acidic range of pH 4-5.^{[3][5]} However, at the neutral pH required for many biological

applications, the reaction can be slow.[3][5] The use of nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction at neutral pH.[3]

Comparative Analysis of Aminoxy Reagents

While all aminoxy reagents react via the same fundamental mechanism, the nature of the "R" group substituent on the oxygen atom can influence the reagent's physical properties, reactivity, and the characteristics of the final conjugate. Here, we compare **O-(2-(Vinyloxy)ethyl)hydroxylamine** to other commonly used reagents.

O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional molecule featuring both a hydroxylamine group for oxime ligation and a vinyl ether group.[6] This dual functionality allows for a diverse range of potential subsequent reactions.[6] The electron-withdrawing nature of the vinyloxy group can also enhance the stability of the compound under oxidative conditions compared to simple O-alkylhydroxylamines.[6] It is notably used as a pharmaceutical intermediate in the synthesis of antitumor agents Selumetinib and Binimetinib.[7][8]

Table 1: Quantitative Comparison of Aminoxy Reagents

Feature	O-(2-(Vinyloxy)ethyl)hydroxylamine	Aminoxyacetic Acid (AOA)	O-Alkyl Hydroxylamines (e.g., O-Methylhydroxylamine)	Aminoxy-PEG Reagents
Molecular Formula	C ₄ H ₉ NO ₂ [9]	C ₂ H ₅ NO ₃	CH ₅ NO	Varies
Molecular Weight	103.12 g/mol [9]	91.06 g/mol	47.04 g/mol	Varies
Key Structural Feature	Vinyloxyethyl linker	Carboxymethyl linker	Simple alkyl group	Polyethylene glycol linker
Oxime Bond Stability	High, acid-catalyzed hydrolysis [4][10]	High, acid-catalyzed hydrolysis [4][10]	High, acid-catalyzed hydrolysis [4][10]	High, acid-catalyzed hydrolysis [4][10]
Reaction Kinetics	Moderate, accelerated by catalyst [3]	Moderate, accelerated by catalyst [5]	Can be slower than catalyzed reactions [11]	Moderate, accelerated by catalyst [11]
Solubility	Good in organic solvents	Good in aqueous buffers	Varies with alkyl chain length	High in aqueous buffers
Unique Properties	Vinyl group allows for secondary reactions (e.g., Diels-Alder) [6]	Introduces a negative charge and a handle for further modification	Simple, small modification	Improves solubility and pharmacokinetic properties of the conjugate [11]
Common Applications	Pharmaceutical intermediate, bifunctional linker [6][7]	Bioconjugation, peptide modification [12]	Small molecule labeling, synthesis	ADC development, protein modification [1][11]

Experimental Protocols and Methodologies

Successful bioconjugation relies on well-defined protocols. Below are generalized methods for oxime ligation and a specific synthesis for **O-(2-(Vinyloxy)ethyl)hydroxylamine**.

General Protocol for Protein Bioconjugation via Oxime Ligation

This protocol describes the conjugation of an aminoxy-functionalized molecule to a protein containing an aldehyde or ketone group. Carbonyl groups can be introduced into proteins site-specifically using enzymatic methods or by periodate oxidation of glycans.[\[1\]](#)[\[13\]](#)

Materials:

- Carbonyl-containing biomolecule (e.g., protein)
- Aminoxy-functionalized molecule (5-10 fold molar excess)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[\[3\]](#)
- Catalyst Stock Solution: p-Phenylenediamine (e.g., 100 mM in PBS, pH 7.4)[\[3\]](#)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Reactant Preparation: Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration of 1-10 μ M.[\[3\]](#)
- Reagent Addition: Add the aminoxy-functionalized molecule to the biomolecule solution to a final concentration of 5-10 fold molar excess.[\[3\]](#)
- Catalysis: Add the p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[\[3\]](#)
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[\[3\]](#)
- Monitoring: The progress of the conjugation can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.[\[3\]](#)

- Purification: Upon completion, purify the conjugate using an appropriate chromatography method to remove excess reagents and catalyst.

Synthesis of **O-(2-(Vinyloxy)ethyl)hydroxylamine**

This two-step synthesis is adapted from patented methods.[\[9\]](#)[\[14\]](#)

Step A: Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

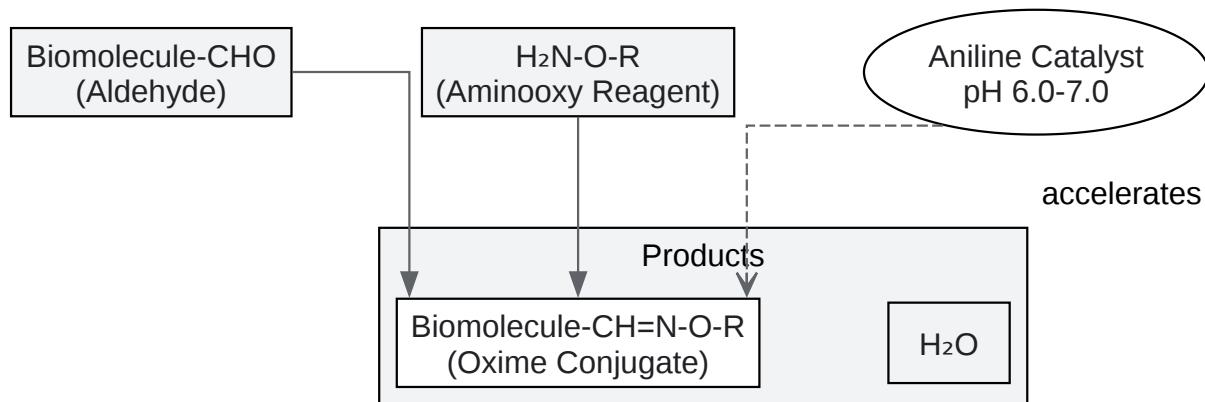
- Combine 2-(Vinyloxy)ethanol, N-Hydroxyphthalimide, and Triphenylphosphine in a suitable solvent.[\[6\]](#)
- Add Diethyl azodicarboxylate (DEAD) to initiate the Mitsunobu reaction.[\[6\]](#)
- Purify the resulting product, 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione.

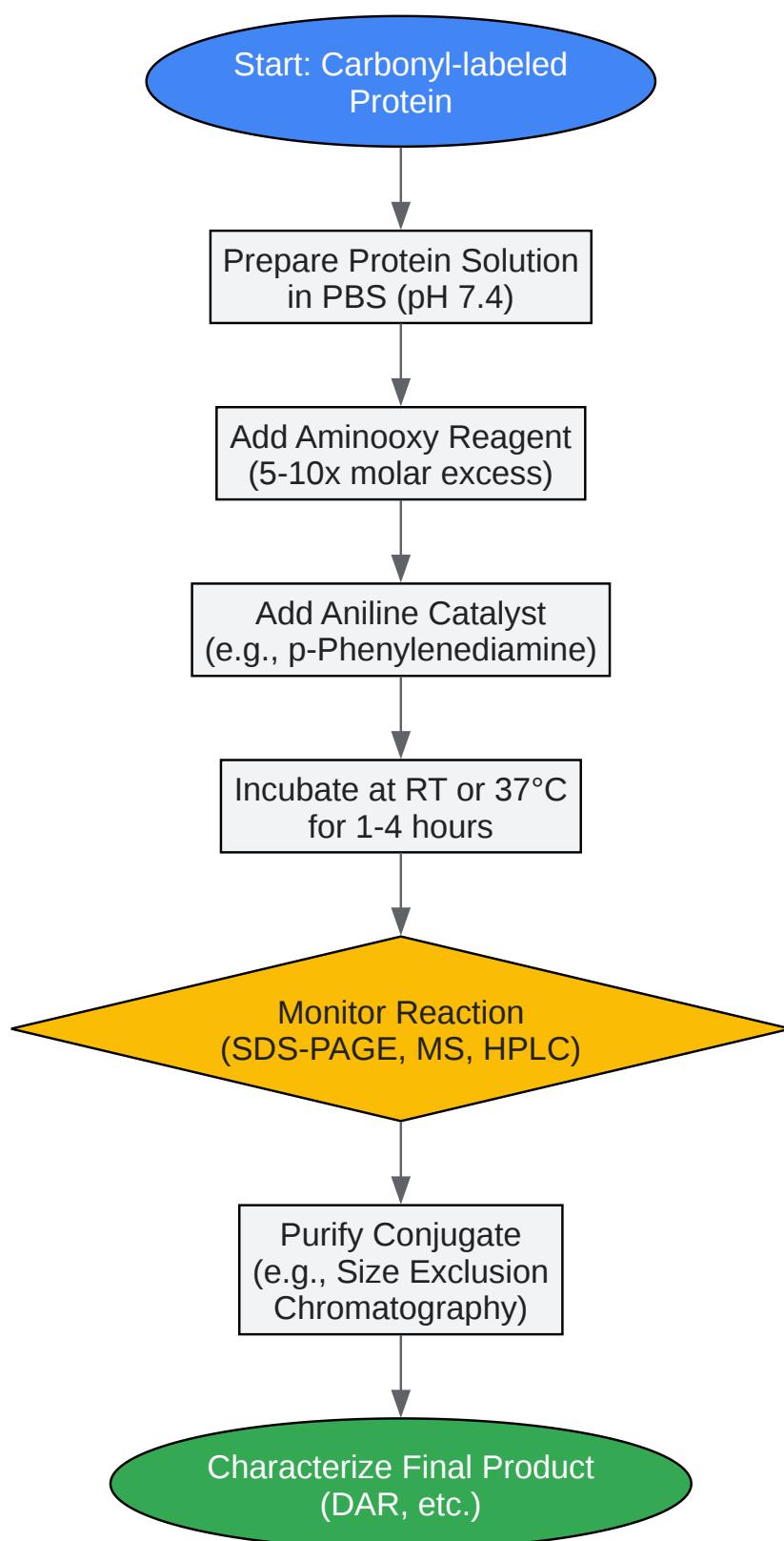
Step B: Synthesis of **O-(2-(Vinyloxy)ethyl)hydroxylamine**

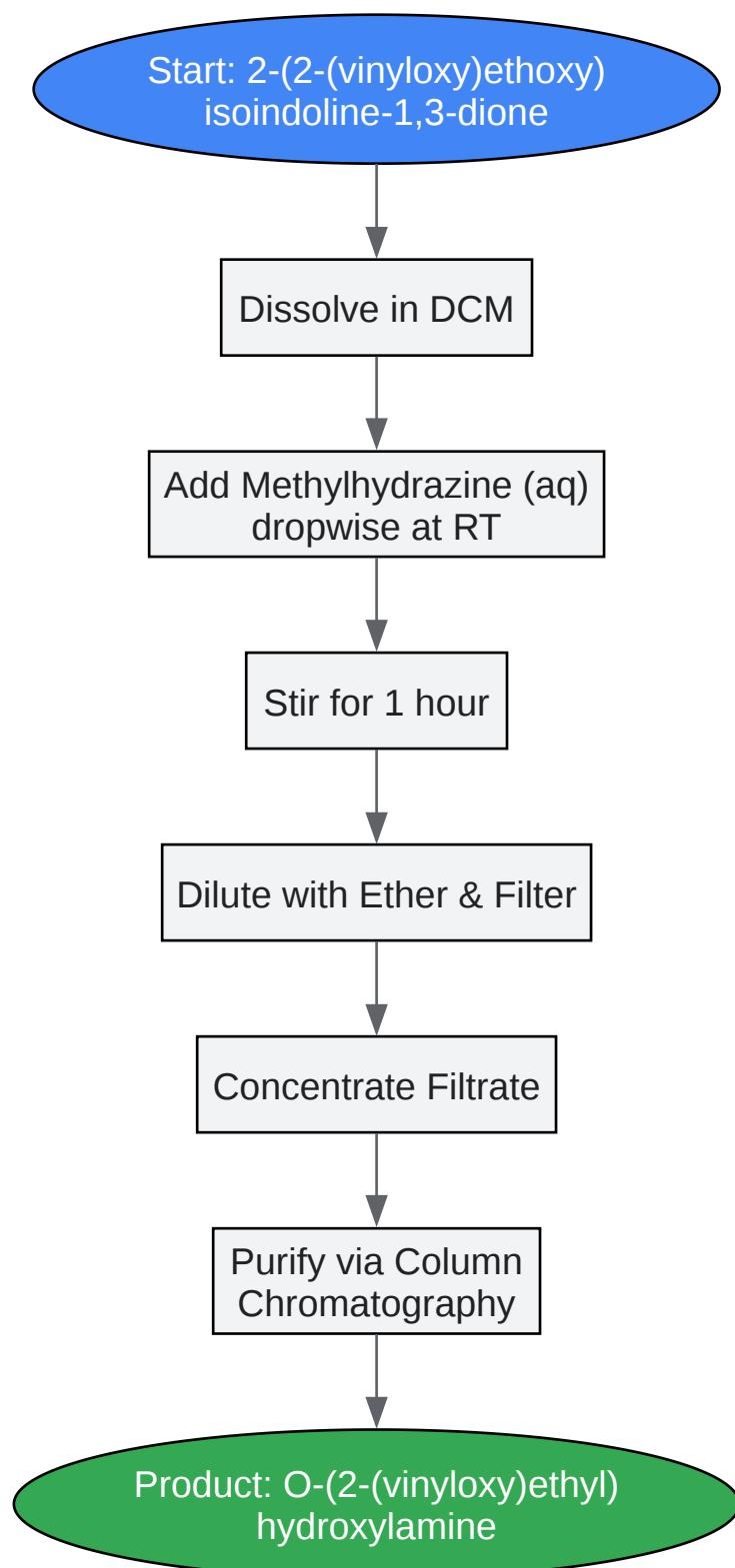
- Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (1.0 eq) in dichloromethane (DCM).[\[14\]](#)
- Add an aqueous solution of methylhydrazine (1.0 eq) dropwise at room temperature.[\[14\]](#)
- Stir the suspension for 1 hour at room temperature.[\[14\]](#)
- Dilute the mixture with diethyl ether and filter to remove the phthalhydrazide byproduct.[\[14\]](#)
- Concentrate the filtrate in vacuo.[\[14\]](#)
- Purify the residue by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield **O-(2-(vinyloxy)ethyl)hydroxylamine** as a yellow oil.[\[14\]](#)

Visualizing Workflows and Reactions

Diagrams created using DOT language provide clear visual representations of chemical reactions and experimental processes.





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